molecular formula C5H11NO2 B13440408 Ethyl beta-Alanine-2,2,3,3-d4 Ester

Ethyl beta-Alanine-2,2,3,3-d4 Ester

Cat. No.: B13440408
M. Wt: 121.17 g/mol
InChI Key: GSQBIOQCECCMOQ-KHORGVISSA-N
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Description

Ethyl beta-Alanine-2,2,3,3-d4 Ester is a deuterated derivative of ethyl beta-alanine ester. This compound is an ethyl ester of the non-essential amino acid beta-alanine, where the hydrogen atoms at positions 2, 2, 3, and 3 have been replaced with deuterium. It is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl beta-Alanine-2,2,3,3-d4 Ester can be synthesized through esterification reactions. One common method involves the reaction of beta-alanine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is often followed by purification steps, such as distillation or crystallization, to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl beta-Alanine-2,2,3,3-d4 Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Beta-alanine and ethanol.

    Oxidation: Oxidized derivatives of the ester.

    Substitution: Substituted esters with different functional groups.

Scientific Research Applications

Ethyl beta-Alanine-2,2,3,3-d4 Ester is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl beta-Alanine-2,2,3,3-d4 Ester involves its hydrolysis to beta-alanine and ethanol. Beta-alanine is a precursor to carnosine, a dipeptide that acts as a buffer in muscle tissue, helping to maintain pH levels during high-intensity exercise. The deuterated form allows for detailed studies of these processes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

    Ethyl beta-Alanine Ester: The non-deuterated form of the compound.

    Beta-Alanine: The parent amino acid.

    Ethyl Glycine Ester: Another amino acid ester with similar properties.

Uniqueness

Ethyl beta-Alanine-2,2,3,3-d4 Ester is unique due to the presence of deuterium atoms, which provide stability and allow for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

121.17 g/mol

IUPAC Name

ethyl 3-amino-2,2,3,3-tetradeuteriopropanoate

InChI

InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3/i3D2,4D2

InChI Key

GSQBIOQCECCMOQ-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C([2H])([2H])N

Canonical SMILES

CCOC(=O)CCN

Origin of Product

United States

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